4-(Diethoxyphosphorylmethyl)pyridine

概要

説明

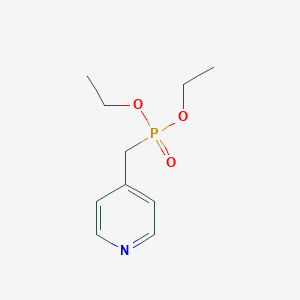

4-(Diethoxyphosphorylmethyl)pyridine is an organic compound with the molecular formula C10H16NO3P and a molecular weight of 229.213 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a diethoxyphosphorylmethyl group attached to the fourth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphorylmethyl)pyridine typically involves the reaction of pyridine with diethyl phosphite in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . The general reaction scheme is as follows:

Pyridine+Diethyl phosphiteBase, Heatthis compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

化学反応の分析

Types of Reactions

4-(Diethoxyphosphorylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines or phosphine oxides.

科学的研究の応用

Hypolipidemic Effects

Research indicates that DEPM exhibits hypolipidemic properties, suggesting its potential in managing lipid disorders. The diethoxyphosphoryl group enhances its interaction with biological targets involved in lipid metabolism, making it a candidate for drug development aimed at treating conditions such as hyperlipidemia.

Antimicrobial Activity

DEPM has shown promising results as an antimicrobial agent. Preliminary studies indicate its toxicity against various bacterial strains, including Escherichia coli, which suggests potential applications in developing new antimicrobial drugs. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Emerging research highlights the potential of DEPM derivatives in anticancer therapy. Compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines, indicating that DEPM may also possess selective toxicity towards tumor cells while sparing normal cells .

Organic Synthesis and Catalysis

DEPM serves as a catalyst in numerous organic transformations due to its unique structure. It can facilitate reactions such as:

- Phosphonylation: Incorporating phosphonate groups into organic molecules.

- Cross-Coupling Reactions: Acting as a precursor for synthesizing complex organic compounds through palladium-catalyzed reactions.

The versatility of DEPM in catalysis is attributed to its ability to form strong bonds with metal ions and other biomolecules, influencing their reactivity .

Material Science Applications

In material science, DEPM is utilized in the synthesis of specialty chemicals and agrochemicals. Its phosphonate functionality allows it to form coordination complexes with metals, which can be applied in developing new materials with specific properties such as enhanced thermal stability or catalytic activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of DEPM against E. coli strains. Results indicated that DEPM significantly inhibited bacterial growth at varying concentrations, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Hypolipidemic Activity

In another investigation, DEPM was tested for its effects on lipid profiles in animal models with induced hyperlipidemia. The results showed a marked reduction in total cholesterol and triglycerides, supporting its application in lipid management therapies.

作用機序

The mechanism of action of 4-(Diethoxyphosphorylmethyl)pyridine involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations .

類似化合物との比較

Similar Compounds

- Diethyl (4-pyridylmethyl)phosphonate

- Diethyl (pyridin-4-ylmethyl)phosphonate

- Phosphonic acid, P-(4-pyridinylmethyl)-, diethyl ester

Uniqueness

4-(Diethoxyphosphorylmethyl)pyridine is unique due to the specific positioning of the diethoxyphosphorylmethyl group on the pyridine ring, which imparts distinct chemical and physical properties.

生物活性

4-(Diethoxyphosphorylmethyl)pyridine (DEPM) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a pyridine ring substituted with a diethoxyphosphorylmethyl group, which enhances its reactivity and biological properties. The phosphonate functionality of DEPM allows it to interact with various biological targets, potentially leading to therapeutic applications.

1. Antimicrobial Activity

Research indicates that DEPM exhibits notable antimicrobial properties . Preliminary studies have shown that it may be toxic against certain bacterial strains, including Escherichia coli. This suggests potential applications in developing new antimicrobial drugs.

2. Anticancer Properties

DEPM has also been studied for its anticancer potential . Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to promote apoptosis .

3. Hypolipidemic Effects

Another area of interest is DEPM's potential hypolipidemic effects , which may involve modulation of lipid metabolism. This activity could have implications for managing lipid disorders and related conditions.

The biological activity of DEPM can be attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The phosphoryl group can participate in hydrogen bonding, influencing the compound’s reactivity and biological activity.

- Coordination with Metal Ions : The diethoxyphosphoryl group may coordinate with metal ions, impacting enzymatic processes.

- Interaction with Nucleophiles and Electrophiles : The pyridine ring can engage in reactions with nucleophiles and electrophiles, facilitating diverse chemical transformations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DEPM, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Diethyl (4-pyridylmethyl) phosphonate | Antimicrobial | Similar phosphonate structure |

| Diethyl (pyridin-4-ylmethyl) phosphonate | Anticancer | Shares pyridine core |

| Phosphonic acid, P-(4-pyridinylmethyl)-, diethyl ester | Lipid regulation | Potentially less reactive |

DEPM is distinct due to the specific positioning of the diethoxyphosphorylmethyl group on the pyridine ring, imparting unique chemical and physical properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DEPM:

- A study examining various organophosphonates found that DEPM exhibited significant antimicrobial activity against model strains of E. coli, indicating its potential as a new antimicrobial agent .

- Another investigation into the cytotoxic effects of DEPM on cancer cell lines demonstrated that it could induce apoptosis through ROS generation, comparable to established anticancer drugs like Doxorubicin .

特性

IUPAC Name |

4-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGJNTGEJAJEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。